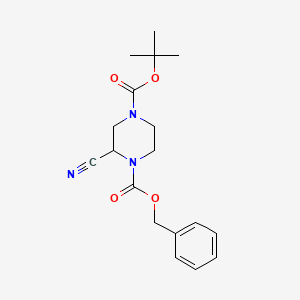

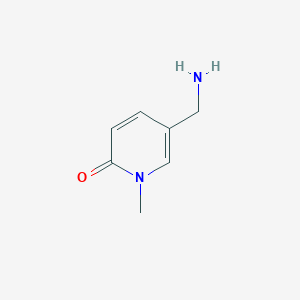

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

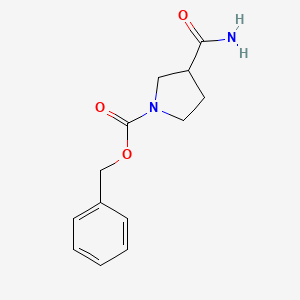

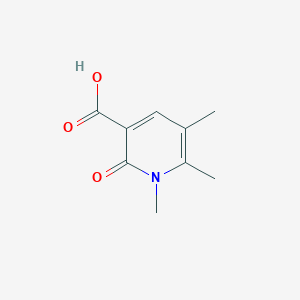

The compound "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol" is a chemical that appears to be related to a class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of related piperazine compounds involves the reaction of substituted benzene derivatives with 2-hydroxyethylpiperazine. For example, the synthesis of "2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol" was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, including a raw material ratio of 1:1.10, a reaction temperature of 115°C, and a reaction time of 4 hours, resulting in an 88.5% yield . Although the specific synthesis of "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol" is not detailed in the provided papers, it is likely that a similar approach could be used, substituting the appropriate bromopyridinyl compound for the bromophenylmethyl group.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with potential for polymorphism as seen in the study of 1,4-piperazine-2,5-diones. These compounds can crystallize in different polymorphic forms, which exhibit distinct hydrogen-bonding networks . While the specific molecular structure of "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol" is not provided, it can be inferred that it may also exhibit polymorphism and a complex hydrogen-bonding network, similar to other piperazine derivatives.

Chemical Reactions Analysis

Piperazine derivatives can be involved in various chemical reactions, including those leading to the formation of pharmaceuticals. For instance, a series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were synthesized and evaluated as serotonin 5-HT3 receptor antagonists . These reactions often involve intermediate steps and can be facilitated by microwave irradiation, which can be more efficient than conventional heating. The specific chemical reactions involving "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol" are not described, but it may be used in similar pharmaceutical syntheses or as a receptor antagonist.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on their specific substituents. These properties are crucial for their solubility, stability, and reactivity, which in turn affect their pharmacological efficacy. The papers provided do not detail the physical and chemical properties of "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol," but studies on similar compounds suggest that factors such as crystalline form, solubility in various solvents, and the presence of functional groups like hydroxyl or nitrile can significantly influence these properties .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3O/c12-10-1-2-11(13-9-10)15-5-3-14(4-6-15)7-8-16/h1-2,9,16H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPIGYYBSKBDAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634138 |

Source

|

| Record name | 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol | |

CAS RN |

364794-69-4 |

Source

|

| Record name | 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)